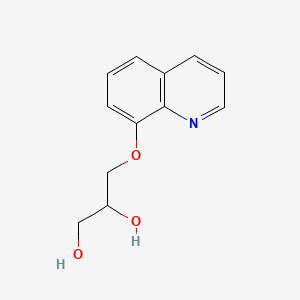

3-(8-Quinolyloxy)-1,2-propanediol

Description

Overview of the Quinoline (B57606) Scaffold's Significance in Diverse Chemical Fields

Quinoline, a heterocyclic aromatic compound, is a privileged scaffold in medicinal and pharmaceutical chemistry. nih.govnih.govresearchgate.net Its versatile nature allows for a wide range of chemical modifications, leading to derivatives with diverse biological activities. researchgate.net The quinoline nucleus is a key component in numerous natural and synthetic compounds and is integral to the development of therapeutic agents. researchgate.netfrontiersin.orgorientjchem.org The ability to functionalize the quinoline ring at various positions enables the synthesis of novel molecules with tailored properties. frontiersin.org

Structure

3D Structure

Properties

CAS No. |

56469-01-3 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

3-quinolin-8-yloxypropane-1,2-diol |

InChI |

InChI=1S/C12H13NO3/c14-7-10(15)8-16-11-5-1-3-9-4-2-6-13-12(9)11/h1-6,10,14-15H,7-8H2 |

InChI Key |

RFXGIRLHEACEHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(CO)O)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 8 Quinolyloxy 1,2 Propanediol and Its Analogues

Retrosynthetic Analysis and Key Precursor Chemistry

A retrosynthetic approach to 3-(8-Quinolyloxy)-1,2-propanediol logically targets the disconnection of the key ether bond, which simplifies the structure into two primary building blocks: an 8-hydroxyquinoline (B1678124) derivative and a three-carbon propanediol (B1597323) unit.

The most logical retrosynthetic disconnection is at the ether C-O bond between the quinoline (B57606) ring and the propanediol side chain. This approach is based on the forward reaction of a Williamson ether synthesis, a reliable and widely used method for forming ethers. wikipedia.orgmasterorganicchemistry.com This disconnection yields two synthons: an 8-quinolyloxy anion (the nucleophile) and a 3-carbon electrophilic species derived from propanediol.

The corresponding synthetic equivalents for these synthons are 8-hydroxyquinoline (or a substituted derivative) and a propane-1,2-diol derivative bearing a leaving group at the C3 position. Common choices for the propanediol precursor include 3-chloro-1,2-propanediol or glycidol (2,3-epoxy-1-propanol), where the epoxide serves as a latent electrophile.

The 8-hydroxyquinoline (8-HQ) moiety is a fundamental precursor. 8-HQ and its derivatives can be synthesized through several classical and modern organic reactions.

Skraup and Friedlander Syntheses: The Skraup synthesis involves the reaction of a substituted aromatic amine with an α,β-unsaturated aldehyde or its precursor. scispace.com The Friedlander synthesis provides a route through the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a suitable aldehyde or ketone. scispace.com

Other Classical Methods: Derivatives of 8-HQ can also be prepared from 8-aminoquinoline via diazotization or from 8-sulphonic acid through alkali fusion. scispace.com

Modern Cross-Coupling Reactions: For introducing substituents onto the 8-HQ core, the Suzuki cross-coupling reaction is frequently employed. This method allows for the introduction of aryl groups at position 5, or at positions 5 and 7, starting from 5-bromo-8-HQ or 5,7-dibromo-8-HQ, respectively.

Multi-component Reactions: One-pot, multi-component reactions using 2-aminophenol, an aldehyde, and an alkyne in the presence of a catalyst offer a direct and efficient route to various substituted 8-hydroxyquinoline compounds. google.com

The propane-1,2-diol fragment requires activation to participate in the etherification reaction. This typically involves converting one of the hydroxyl groups into a good leaving group or using a precursor that is already electrophilic.

Glycerin Chlorohydrin (3-chloro-1,2-propanediol): This is a common and effective electrophile for Williamson ether synthesis. It can be synthesized from glycerol and is used as a precursor for other compounds like 3-amino-1,2-propanediol, highlighting its utility in nucleophilic substitution reactions. google.com

Glycidol (2,3-epoxy-1-propanol): This epoxide is an excellent precursor. The nucleophilic attack of the 8-hydroxyquinoline anion occurs at the terminal carbon of the epoxide ring, which opens to form the desired this compound structure directly.

Propylene Oxide: While 1,2-propanediol itself is commonly produced from the hydration of propylene oxide, this diol must be further functionalized to be used in a Williamson synthesis. For instance, it can be converted to a tosylate or a halide at one of its hydroxyl groups.

Stereoselective and Enantioselective Synthesis

The propanediol moiety of this compound contains a chiral center at the C2 position. Controlling the stereochemistry at this center is crucial, particularly for pharmaceutical applications where one enantiomer is often more active or has a different physiological profile.

Asymmetric Approaches to the Chiral Center in the Propanediol Moiety

Creating the chiral center with a high degree of enantiomeric purity can be achieved through several asymmetric strategies.

Asymmetric synthesis aims to create a specific enantiomer directly. This can be accomplished using either stoichiometric chiral auxiliaries or catalytic amounts of a chiral catalyst.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org For instance, an achiral substrate can be attached to a chiral auxiliary, undergo a diastereoselective reaction, and then the auxiliary is cleaved to yield an enantiomerically enriched product. uvic.ca Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.org

Catalytic Asymmetric Synthesis: This is often a more efficient approach as only a small amount of a chiral catalyst is needed to generate large quantities of the chiral product. Key catalytic methods applicable to synthesizing chiral 3-aryloxy-1,2-propanediols include:

Sharpless Asymmetric Epoxidation (AE): This method can convert an allylic alcohol into a chiral epoxide with high enantioselectivity. Synthesis could start with allyl alcohol, which is epoxidized using the Sharpless conditions (titanium tetraisopropoxide, a chiral diethyl tartrate ligand, and an oxidant like tert-butyl hydroperoxide). The resulting chiral glycidol can then be reacted with 8-hydroxyquinoline.

Jacobsen's Hydrolytic Kinetic Resolution (HKR): This method is used to resolve a racemic mixture of terminal epoxides. A chiral (salen)Co(III) catalyst is used to selectively hydrolyze one enantiomer of the epoxide to a diol, leaving the other enantiomer unreacted and in high enantiomeric excess. Racemic glycidyl quinolyl ether could be subjected to HKR to isolate one enantiomer.

Catalytic Asymmetric Ring Opening (ARO): A prochiral epoxide can be opened with a nucleophile (like 8-hydroxyquinoline) in the presence of a chiral catalyst (e.g., based on chromium, cobalt, or aluminum) to produce a single enantiomer of the product.

Table 3: Examples of Catalytic Asymmetric Methods

| Method | Starting Material | Key Reagents/Catalyst | Product |

|---|---|---|---|

| Sharpless Asymmetric Epoxidation | Allyl Alcohol | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | (R)- or (S)-Glycidol |

| Hydrolytic Kinetic Resolution | Racemic Glycidyl Ether | Chiral (salen)Co(III) catalyst, H₂O | Enantioenriched Glycidyl Ether + Chiral Diol |

If a racemic mixture of this compound is synthesized, the enantiomers must be separated.

Classical Resolution: This involves reacting the racemic diol with a chiral resolving agent (a pure enantiomer of a chiral acid) to form a pair of diastereomeric esters. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. Afterward, the separated diastereomers are hydrolyzed to yield the pure enantiomers of the diol and recover the resolving agent.

Chiral Chromatography: This is a powerful and widely used method for separating enantiomers. The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. High-Performance Liquid Chromatography (HPLC) with a chiral column is a common technique for both analytical and preparative-scale separations of enantiomers.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts. A racemic mixture can be treated with an enzyme, such as a lipase (B570770), that will selectively catalyze a reaction (e.g., acylation) on only one of the enantiomers. This results in a mixture of one enantiomer in its original form and the other in a modified form (e.g., an ester), which can then be easily separated.

Diastereoselective Control in Multi-Step Syntheses

When synthesizing more complex analogues of this compound that contain additional stereocenters, controlling the relative stereochemistry between the new and existing chiral centers is known as diastereoselective control. A reaction that favors the formation of one diastereomer over others is considered diastereoselective. ddugu.ac.in

For example, if the propanediol backbone of this compound were to be further functionalized, the existing chiral center at C2 would influence the stereochemical outcome of subsequent reactions. This principle, known as substrate control, is fundamental in complex molecule synthesis. For instance, the reduction of a ketone or the epoxidation of a double bond elsewhere in the molecule could be directed by the stereochemistry of the C2 hydroxyl group, leading to a preference for one diastereomeric product. The stereochemical course of such reactions can often be predicted using models like Cram's rule or the Felkin-Ahn model. youtube.com

Purification and Isolation Strategies for Synthetic Products

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation strategies to ensure the final product meets the required standards of purity for subsequent applications. The choice of purification method is dictated by the physical and chemical properties of the target compound and the nature of the impurities present in the crude reaction mixture.

Chromatographic Techniques for High-Purity Compound Isolation

Chromatography is a cornerstone of purification in organic synthesis, offering high-resolution separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. For the isolation of this compound and its analogues, which possess moderate polarity due to the quinoline ring, ether linkage, and hydroxyl groups, column chromatography and High-Performance Liquid Chromatography (HPLC) are particularly effective.

Column Chromatography:

Silica (B1680970) gel column chromatography is a widely employed technique for the purification of quinoline derivatives. The selection of an appropriate eluent system is crucial for achieving optimal separation. A common approach involves a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to elute compounds with increasing affinity for the stationary phase. For compounds of similar polarity to this compound, a mixture of petroleum ether and ethyl acetate is a frequently used solvent system. The ratio of these solvents can be adjusted to fine-tune the separation, with typical starting ratios being around 1:5 to 2:1 (ethyl acetate:petroleum ether) google.com. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify fractions containing the pure product.

For diols, which can be challenging to separate due to their polarity, specialized stationary phases or solvent systems may be employed. In some cases, derivatization of the diol to a less polar intermediate can facilitate purification, followed by a deprotection step to yield the pure diol.

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity, especially on a smaller scale or for analytical purposes, HPLC is the method of choice. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is well-suited for the separation of quinoline derivatives researchgate.net. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with the gradient adjusted to optimize the separation of the target compound from any byproducts or unreacted starting materials. The selection of the appropriate column and mobile phase composition is critical for resolving closely related impurities.

Table 1: Illustrative Chromatographic Conditions for Quinoline Derivatives

| Technique | Stationary Phase | Mobile Phase System (Illustrative) | Detection | Reference |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (Gradient) | TLC with UV visualization | google.com |

| HPLC | C18 Reversed-Phase | Acetonitrile / Water (Gradient) | UV-Vis Detector | researchgate.net |

| HPLC | BIST™ A+ (Cation-Exchange) | Acetonitrile / TMDAP formate buffer | VIS 412 nm | sielc.com |

This table provides general examples; specific conditions must be optimized for this compound.

Crystallization and Recrystallization Protocols for Product Refinement

Crystallization is a powerful technique for the final purification of solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent. mt.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by slow cooling to allow the formation of pure crystals of the target compound, while impurities remain dissolved in the mother liquor.

The choice of solvent is paramount for successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures. For quinoline derivatives, common recrystallization solvents include ethanol, methanol, or mixtures such as methanol-acetone google.com. The selection of an appropriate solvent or solvent system for this compound would require experimental screening to identify conditions that yield high recovery of the pure crystalline product.

The general procedure for recrystallization involves:

Dissolution: Dissolving the impure solid in a minimum amount of a hot solvent.

Filtration: Hot filtration to remove any insoluble impurities.

Cooling: Allowing the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

Isolation: Collecting the crystals by filtration.

Washing: Rinsing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying: Drying the crystals to remove residual solvent.

For propanediol derivatives, the presence of hydroxyl groups can influence their crystallization behavior. Studies on fatty acid esters of 1,3-propanediol (B51772) have shown that the chain length and molecular structure affect the polymorphic forms and crystallization kinetics. nih.govnih.govresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to air pollution.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer a significant green advantage by eliminating the need for a solvent altogether. These reactions are often facilitated by grinding the reactants together or by microwave irradiation, which can lead to shorter reaction times and higher yields. For the synthesis of quinoline derivatives, solvent-free methods have been successfully employed, demonstrating their potential for environmentally friendly production. jocpr.com

Environmentally Benign Solvents:

When a solvent is necessary, the use of environmentally benign alternatives is encouraged. Water and ethanol are excellent green solvents due to their low toxicity and ready availability. The synthesis of quinoline derivatives in aqueous media has been reported, showcasing the feasibility of moving away from traditional, more hazardous organic solvents. researchgate.net Glycerol, a non-toxic and biodegradable solvent derived from renewable resources, has also been used for the synthesis of quinolines. ijpsjournal.com

Catalytic Approaches for Reduced Waste Generation

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher atom economy and selectivity, thereby reducing the formation of byproducts and waste.

The synthesis of the ether linkage in this compound and the formation of the quinoline ring itself can benefit from catalytic approaches. The use of efficient and recyclable catalysts can significantly improve the sustainability of the synthesis. For instance, the cyclodehydration of diols to form ethers can be achieved using solid acid catalysts like heteropoly acids, which are often reusable and produce water as the only byproduct. nih.govroyalsocietypublishing.org

In the context of quinoline synthesis, a variety of green catalysts have been explored, including p-toluenesulfonic acid and cerium nitrate, which can facilitate the reaction under milder conditions and in greener solvents. researchgate.net Nanocatalysts are also emerging as highly efficient and recyclable catalysts for the synthesis of quinoline derivatives, offering high yields and selectivity. nih.gov The development of catalytic methods for the direct coupling of 8-hydroxyquinoline with a suitable three-carbon synthon containing the diol functionality would represent a significant advancement in the green synthesis of the target molecule.

Table 2: Green Chemistry Approaches in the Synthesis of Quinolines and Related Moieties

| Green Chemistry Principle | Approach | Example | Benefits | Reference |

| Alternative Solvents | Use of water as a solvent | Synthesis of pyrimido[4,5-b]quinolones | Reduced toxicity and environmental impact | nih.gov |

| Alternative Solvents | Use of glycerol as a solvent | Synthesis of quinoline derivatives | Biodegradable, non-toxic, renewable source | ijpsjournal.com |

| Solvent-Free Conditions | Microwave-assisted synthesis | Synthesis of quinoline derivatives | Reduced reaction times, energy efficiency, no solvent waste | tandfonline.com |

| Catalysis | Use of heteropoly acids | Cyclodehydration of 1,n-diols to cyclic ethers | High yield and selectivity, reusable catalyst | nih.govroyalsocietypublishing.org |

| Catalysis | Use of nanocatalysts | Synthesis of pyrimido[4,5-b]quinolones | High efficiency, reusability, mild reaction conditions | nih.gov |

This table highlights general green chemistry strategies that could be applied to the synthesis of this compound.

Reactions at the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring of this compound is a key site for chemical modifications. As a tertiary amine integrated into an aromatic system, it exhibits characteristic nucleophilicity and basicity, allowing for reactions such as N-oxidation and quaternization. These transformations are fundamental in modifying the electronic properties and potential applications of the molecule.

The nitrogen atom of the quinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using various oxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being common reagents for this purpose. The N-oxidation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic distribution within the quinoline ring system.

The resulting N-oxide, this compound N-oxide, exhibits modified reactivity compared to the parent molecule. The N-oxide group can increase the molecule's polarity and water solubility. Furthermore, quinoline N-oxides are versatile synthetic intermediates. researchgate.net They can activate the quinoline ring for both electrophilic and nucleophilic substitution reactions at positions that are otherwise unreactive in the parent quinoline. researchgate.net For instance, the formation of an N-oxide can facilitate subsequent functionalization at the C2 and C8 positions of the quinoline core. researchgate.net

Table 1: General Conditions for N-Oxidation of Quinoline Derivatives

| Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|

| m-CPBA | Dichloromethane (CH₂Cl₂) | 0 °C to room temp. | High yield of N-oxide |

| Hydrogen Peroxide/Acetic Acid | Acetic Acid | 70-80 °C | Effective for various quinolines |

Quaternization involves the alkylation of the quinoline nitrogen atom, leading to the formation of a positively charged quinolinium salt. This reaction is typically carried out by treating the parent compound with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom acts as a nucleophile.

The resulting quinolinium salts of this compound possess significantly different properties from the neutral parent molecule. They are generally more water-soluble and have a fixed positive charge, which can be exploited in various applications. The choice of the alkylating agent allows for the introduction of a wide variety of substituents, thereby tuning the steric and electronic properties of the molecule. For instance, the introduction of long alkyl chains can impart amphiphilic character to the molecule. The process is analogous to the quaternization of other nitrogen-containing polymers and heterocycles, where reagents like methyl iodide are used to introduce a permanent positive charge. nih.gov

Table 2: Common Alkylating Agents for Quaternization

| Alkylating Agent | Example Product |

|---|---|

| Methyl Iodide (CH₃I) | N-methyl-8-(1,2-dihydroxypropoxy)quinolinium iodide |

| Benzyl Bromide (BnBr) | N-benzyl-8-(1,2-dihydroxypropoxy)quinolinium bromide |

Transformations Involving the Propanediol Hydroxyl Groups

The 1,2-propanediol side chain of this compound features both a primary and a secondary hydroxyl group. These groups are reactive sites for a variety of transformations, most notably esterification and etherification. The presence of two hydroxyl groups with different steric and electronic environments allows for the possibility of selective reactions.

Esterification of the hydroxyl groups can be achieved using carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid or base catalyst. Similarly, etherification can be performed using alkyl halides under basic conditions (Williamson ether synthesis) or other alkylating agents. These reactions allow for the introduction of a vast array of functional groups, modifying the lipophilicity, and other physicochemical properties of the parent molecule.

A key aspect of the reactivity of the diol moiety is the potential for selective functionalization. The primary hydroxyl group is generally more sterically accessible and therefore more reactive towards acylation or alkylation than the secondary hydroxyl group, especially when using bulky reagents or under kinetically controlled conditions. This difference in reactivity allows for the selective formation of mono-substituted derivatives.

Enzymatic catalysis, particularly with lipases, has proven to be a highly effective method for achieving selective acylation of 3-aryloxy-1,2-propanediols. nih.gov For example, studies on analogues like 3-(4-methylphenoxy)-1,2-propanediol using lipase YCJ01 have shown excellent enantioselectivity and regioselectivity. nih.gov In these enzymatic esterifications with vinyl acetate, sequential acylation occurs, often leading to the R-monoacetate and the S-diacetate with high enantiomeric excess. nih.gov Chemical methods using reagents like EDCI and Oxyma in aqueous media have also been developed for the selective esterification of primary alcohols in polyol systems. nih.gov

Table 3: Selective Enzymatic Acylation of 3-Aryloxy-1,2-propanediol Analogs

| Substrate | Enzyme | Acyl Donor | Product(s) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 3-(4-methylphenoxy)-1,2-propanediol | Lipase YCJ01 | Vinyl Acetate | R-monoacetate / S-diacetate | 99.1% (R), 99.2% (S) | nih.gov |

The two adjacent hydroxyl groups of the 1,2-propanediol moiety can react with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals or ketals, specifically 1,3-dioxolane (B20135) derivatives. This reaction is reversible and is often driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. google.com

The formation of these cyclic derivatives serves as a common strategy for protecting the diol functionality during other chemical transformations on the quinoline ring. A variety of aldehydes (e.g., formaldehyde (B43269), benzaldehyde) and ketones (e.g., acetone) can be used, leading to different dioxolane derivatives with varying stability and properties. For example, reaction with acetone (B3395972) yields an isopropylidene ketal. The deprotection to regenerate the diol is typically achieved by acid-catalyzed hydrolysis in the presence of excess water. google.com

Table 4: Common Reagents for Cyclic Acetal/Ketal Formation

| Carbonyl Compound | Catalyst | Product Structure |

|---|---|---|

| Acetone | p-Toluenesulfonic acid (p-TsOH) | 2,2-dimethyl-4-((quinolin-8-yloxy)methyl)-1,3-dioxolane |

| Benzaldehyde | Hydrochloric Acid (HCl) | 2-phenyl-4-((quinolin-8-yloxy)methyl)-1,3-dioxolane |

Oxidation Reactions of the Diol Moiety

The 1,2-propanediol (or α-diol) functional group in this compound is susceptible to oxidative cleavage and oxidation of its primary and secondary hydroxyl groups. The specific products formed depend on the oxidizing agent and reaction conditions.

Mild oxidation can selectively convert the primary and secondary alcohols to aldehydes and ketones, respectively. Stronger oxidizing agents typically lead to the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons.

A study on the oxidation of the related compound, 3-phenoxy-1,2-propanediol, by ditelluratocuprate(III) (DTC) in an alkaline medium, showed first-order dependence on the oxidant and fractional order on the substrate. researchgate.net The reaction rate increased with higher concentrations of hydroxide (B78521) ions. researchgate.net This suggests that similar kinetic behavior could be expected for this compound.

Common oxidation reactions for 1,2-diols include:

Oxidative Cleavage: Reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are known to cleave the C-C bond of 1,2-diols, resulting in the formation of two carbonyl compounds. For this compound, this would yield (8-quinolyloxy)acetaldehyde and formaldehyde.

Oxidation to Carboxylic Acids: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions can oxidize the diol to the corresponding carboxylic acid, (8-quinolyloxy)acetic acid, with the release of formic acid or carbon dioxide.

Selective Oxidation: Catalytic systems, such as those using palladium (Pd) or platinum (Pt) catalysts in the presence of oxygen, can facilitate the selective oxidation of 1,2-propanediol to lactic acid. researchgate.netrsc.org A similar transformation could potentially yield 2-hydroxy-3-(8-quinolyloxy)propanoic acid. Homogeneous oxidation of 1,2-propanediol with oxygen at elevated temperatures can yield acetaldehyde (B116499) and formaldehyde through C-C cleavage. nih.gov

Table 1: Potential Oxidation Reactions of this compound

| Reactant | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Periodic Acid (HIO₄) or Lead Tetraacetate (Pb(OAc)₄) | (8-Quinolyloxy)acetaldehyde and Formaldehyde | Oxidative Cleavage |

| This compound | Potassium Permanganate (KMnO₄), heat | (8-Quinolyloxy)acetic acid | Oxidation |

| This compound | Ditelluratocuprate(III) (DTC) / OH⁻ | (8-Quinolyloxy)acetic acid and Formic acid | Oxidation |

Replacement Reactions of Hydroxyl Groups

The hydroxyl groups of the diol moiety can be converted into better leaving groups, such as tosylates or halides, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups.

Standard procedures for these transformations include:

Conversion to Tosylates: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl groups into tosylates. These tosylates are excellent leaving groups for Sₙ2 reactions.

Conversion to Halides: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl groups with chlorine or bromine atoms, respectively. The resulting dihalide can undergo subsequent nucleophilic substitution.

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system generally undergoes electrophilic aromatic substitution (EAS) on the benzene (B151609) ring portion, primarily at positions 5 and 8. researchgate.netreddit.com The presence of the electron-donating 8-quinolyloxy group strongly activates the ring towards electrophilic attack. Due to the ether linkage at position 8, this substituent directs incoming electrophiles to the ortho (position 7) and para (position 5) positions.

Theoretical studies on 8-hydroxyquinoline confirm that electrophilic substitution is favored at positions 5 and 7. orientjchem.orgresearchgate.net The ether linkage in this compound is expected to exert the same directing influence.

Nitration and Halogenation Reactions

Nitration: The nitration of 8-hydroxyquinoline derivatives is well-documented. Treatment with nitric acid can lead to mono- or dinitration.

Boiling 8-hydroxyquinoline with dilute nitric acid (as low as 0.5-8%) can yield the 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl

A two-stage method involving nitrosation of 8-hydroxyquinoline followed by oxidation with nitric acid can produce 8-hydroxy-5-nitroquinoline. researchgate.net

Nitration of quinoline itself with a nitrating mixture (HNO₃/H₂SO₄) typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. google.com For the title compound, substitution is expected to be directed to the 5 and 7 positions due to the activating ether group.

Halogenation: Halogenation of 8-hydroxyquinoline readily occurs at the 5 and 7 positions.

Bromination of 8-hydroxyquinoline with bromine in chloroform (B151607) or acetonitrile can produce 5,7-dibromo-8-hydroxyquinoline as the sole product or a mixture of mono- and di-bromo derivatives, depending on the stoichiometry and conditions. acgpubs.orgresearchgate.net

Halogenated derivatives such as 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) and 5,7-diiodo-8-hydroxyquinoline (iodoquinol) are known compounds, indicating the accessibility of these substitution patterns. nih.govnih.gov

Table 2: Electrophilic Nitration and Halogenation of the 8-Quinolyloxy Moiety

| Reaction Type | Reagent(s) | Position(s) of Substitution | Product Type |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5 and/or 7 | Nitro-substituted quinoline |

| Bromination | Br₂ / CHCl₃ | 5 and 7 | Bromo-substituted quinoline |

| Iodination | I₂ / KI | 5 and/or 7 | Iodo-substituted quinoline |

Sulfonation and Friedel-Crafts Acylation

Sulfonation: The sulfonation of quinoline is highly temperature-dependent. At around 300°C, it yields quinoline-6-sulfonic acid, while sulfonation at lower temperatures can favor other isomers. researchgate.net For 8-hydroxyquinoline, sulfonation yields 8-hydroxyquinoline-5-sulfonic acid. nist.govchemeo.com Given the strong directing effect of the 8-oxy group, this compound is expected to sulfonate at the 5-position. The synthesis of 8-hydroxyquinoline often proceeds through the sulfonation of quinoline to give quinoline-8-sulfonic acid, followed by alkali fusion. google.compatsnap.comgoogle.com

Friedel-Crafts Acylation: The Friedel-Crafts reaction on 8-hydroxyquinoline has been shown to occur at the 5-position. For instance, reaction with propionyl chloride in the presence of aluminum chloride yields 5-propionyl-8-hydroxyquinoline. acs.orgacs.org This indicates that Friedel-Crafts acylation of this compound would likely introduce an acyl group at the 5-position of the quinoline ring.

Table 3: Sulfonation and Friedel-Crafts Acylation of the 8-Quinolyloxy Moiety

| Reaction Type | Reagent(s) | Position of Substitution | Product Type |

|---|---|---|---|

| Sulfonation | Fuming H₂SO₄ | 5 | Quinoline-5-sulfonic acid derivative |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | 5 | 5-Acyl-quinoline derivative |

Nucleophilic Aromatic Substitution (SₙAr) Potential

The pyridine ring in quinoline is electron-deficient and can undergo nucleophilic aromatic substitution (SₙAr), particularly if a good leaving group is present at an activated position. researchgate.net The most reactive positions for SₙAr on the quinoline ring are C2 and C4. quimicaorganica.orgimperial.ac.ukorientjchem.org

The parent compound, this compound, is not suitably substituted to undergo SₙAr directly on its quinoline ring, as it lacks a leaving group at the 2 or 4-position. However, if the molecule were derivatized to include a halide at the C2 or C4 position, it would become a viable substrate for SₙAr reactions. For example, a 2-chloro- or 4-chloro-8-quinolyloxy derivative could react with various nucleophiles (e.g., amines, alkoxides, thiols) to displace the chloride. The reaction proceeds via a stable Meisenheimer-type intermediate where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org

Radical Reactions and Photochemical Transformations

The quinoline nucleus can participate in a variety of radical and photochemical reactions, often leading to C-H functionalization or complex cycloadditions.

Radical Reactions: The Minisci reaction is a classic example of a radical reaction involving N-heteroarenes, where acyl radicals can add to the protonated quinoline ring. More modern methods utilize visible light-mediated processes to generate radicals under milder conditions. nih.gov These reactions can lead to the introduction of alkyl or acyl groups, typically at the C2 or C4 positions. Cobalt-catalyzed radical-induced rearrangements have also been used to synthesize complex quinoline derivatives. nih.gov

Photochemical Transformations: Upon irradiation, often in the presence of a photosensitizer, quinolines can undergo cycloaddition reactions with alkenes. nih.gov These [4+2] or [2+2] cycloadditions can lead to the formation of complex, sterically congested polycyclic structures. Photochemical methods have also been developed for the synthesis of quinoline derivatives through cyclization of precursors. rsc.org

For this compound, these radical and photochemical pathways could offer routes to novel derivatives by functionalizing the C-H bonds of the quinoline ring or by engaging the ring in cycloaddition reactions.

Formation of Complex Molecular Architectures Based on this compound

The dual reactivity of this compound, stemming from its hydroxyl groups and the quinoline nitrogen and hydroxyl functionalities, allows for its use as a fundamental building block in creating sophisticated molecular structures. sciencedaily.comnih.gov These structures range from repeating polymeric chains to targeted molecular probes designed for specific biological interactions.

The diol functionality of this compound is a prime target for polymerization reactions, enabling the formation of both oligo- and polyethers. These reactions typically proceed through polycondensation mechanisms, similar to those employed for other diols like 1,3-propanediol. researchgate.net

Polyetherification: The two hydroxyl groups can undergo dehydration reactions, typically in the presence of an acid catalyst and heat, to form ether linkages. This process can be controlled to produce either short-chain oligomers or high-molecular-weight polymers. The resulting polyether backbone would feature the 8-quinolyloxy moiety as a repeating side group, imparting unique properties to the polymer, such as metal-ion binding capabilities and fluorescence.

Polyesterification: Alternatively, the diol can be reacted with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyesters. The properties of the resulting polyester (B1180765) can be tailored by the choice of the dicarboxylic acid comonomer, allowing for the creation of a wide range of materials with varying flexibility, thermal stability, and hydrolytic susceptibility.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Strategy | Reacting Moiety | Resulting Linkage | Potential Polymer Type |

| Polyetherification | 1,2-Propanediol | Ether | Polyether |

| Polyesterification | 1,2-Propanediol | Ester | Polyester |

| Coordination Polymerization | 8-Hydroxyquinoline | Coordinate Bond | Coordination Polymer |

Conjugation Chemistry for Advanced Molecular Probes

The inherent fluorescence of the quinoline ring system and its ability to chelate metal ions make this compound an attractive scaffold for the development of advanced molecular probes. Conjugation chemistry is employed to attach this core structure to other molecules, such as biomolecules or targeting ligands, to create probes with specific functions.

Linker Chemistry: A key aspect of conjugation is the use of appropriate linkers to connect the this compound unit to the desired molecular partner. The hydroxyl groups of the propanediol moiety are convenient handles for introducing such linkers. For instance, they can be reacted with molecules containing carboxylic acid or isocyanate groups to form ester or urethane (B1682113) linkages, respectively.

Click Chemistry: Modern conjugation strategies often utilize "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net To employ this method, one of the hydroxyl groups of this compound can be converted to an azide (B81097) or an alkyne. This modified scaffold can then be efficiently and specifically "clicked" onto a molecule containing the complementary functional group (an alkyne or an azide, respectively). This approach has been successfully used to create glycoconjugates of 8-hydroxyquinoline derivatives for targeted delivery to cancer cells. researchgate.net

Applications in Molecular Probes:

Fluorescent Probes: The intrinsic fluorescence of the quinoline ring can be modulated by its local environment and by metal ion binding. Conjugating this fluorophore to a targeting moiety can create probes for imaging specific cellular components or for sensing metal ion concentrations in biological systems.

Targeted Therapeutics: By attaching the 8-hydroxyquinoline derivative to a molecule that recognizes a specific biological target (e.g., a receptor on a cancer cell), it is possible to deliver the chelating and potentially cytotoxic 8-hydroxyquinoline unit selectively to the target site. nih.govresearchgate.net

Table 2: Conjugation Strategies for Developing Molecular Probes from this compound

| Conjugation Strategy | Functionalization Site | Linkage Type | Example Application |

| Esterification | 1,2-Propanediol | Ester | Attachment of targeting ligands with carboxylic acid groups |

| Urethane Formation | 1,2-Propanediol | Urethane | Linking to molecules with isocyanate functionalities |

| Click Chemistry (CuAAC) | 1,2-Propanediol (modified) | Triazole | Glycoconjugation for targeted drug delivery researchgate.net |

Historical Perspective and Current Research Landscape of 3 8 Quinolyloxy 1,2 Propanediol

Chronology of Initial Syntheses and Early Investigations

The initial synthesis of this compound is rooted in the broader exploration of 8-hydroxyquinoline (B1678124) and its derivatives. A common and foundational method for preparing this compound involves the reaction of 8-hydroxyquinoline with a suitable three-carbon building block. A prevalent synthetic route is the condensation reaction between the sodium salt of 8-hydroxyquinoline (8-quinolinol) and 3-chloro-1,2-propanediol. This reaction is typically carried out in a suitable solvent, such as ethanol or dimethylformamide (DMF), and often requires heating to proceed at a reasonable rate.

Another established method for the synthesis of this compound involves the reaction of 8-hydroxyquinoline with glycidol (2,3-epoxy-1-propanol). This reaction proceeds via the nucleophilic attack of the phenoxide of 8-hydroxyquinoline on the epoxide ring of glycidol. The regioselectivity of this ring-opening reaction is a key aspect, with the attack preferentially occurring at the less sterically hindered carbon of the epoxide, leading to the desired 1,2-diol product.

Early investigations into this compound were largely driven by its utility as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical field. It serves as a key intermediate in the preparation of certain beta-adrenergic blocking agents (beta-blockers). The propanediol (B1597323) side chain provides a convenient handle for further chemical modification, allowing for the introduction of various amine substituents, a common structural feature of many beta-blockers.

The following table summarizes the key reactants in the primary synthesis routes for this compound:

| Synthesis Route | Reactant 1 | Reactant 2 |

| Condensation | 8-Hydroxyquinoline | 3-Chloro-1,2-propanediol |

| Epoxide Ring Opening | 8-Hydroxyquinoline | Glycidol (2,3-epoxy-1-propanol) |

Current Trends and Emerging Research Foci in the Academic Literature

Current research involving this compound continues to leverage its role as a versatile synthetic intermediate. The focus has expanded beyond its traditional use in beta-blocker synthesis to the development of novel compounds with a wider range of biological activities. The quinoline nucleus is a well-known pharmacophore, and researchers are actively exploring how modifications to the propanediol side chain of this compound can lead to new therapeutic agents.

One emerging area of interest is the synthesis of novel antimicrobial and antifungal agents. By derivatizing the hydroxyl groups of the propanediol moiety or by introducing different substituents onto the quinoline ring, scientists are creating libraries of new compounds for biological screening. The aim is to develop molecules with improved potency and selectivity against various pathogens.

The table below outlines the current research trends and their primary objectives:

| Research Trend | Primary Objective |

| Novel Bioactive Derivatives | Synthesis of new compounds with potential antimicrobial, antifungal, and other therapeutic properties. |

| Green Synthesis | Development of environmentally friendly and efficient synthetic methods. |

| Intermediate for Complex Molecules | Continued use as a key building block in the synthesis of complex organic molecules. |

Interdisciplinary Significance of this compound as a Research Target

Bridging Organic Synthesis with Coordination Chemistry and Molecular Biology

The scientific importance of this compound extends beyond its role in organic synthesis, creating a bridge to the fields of coordination chemistry and molecular biology. The 8-hydroxyquinoline moiety is a classic bidentate chelating agent, capable of forming stable complexes with a wide variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group (or, in this case, the ether oxygen) can coordinate to a metal center.

The presence of the propanediol side chain in this compound offers additional coordination sites, potentially allowing for the formation of more complex and polynuclear metal complexes. These metal complexes are of significant interest for their potential applications in catalysis, materials science, and particularly in medicinal chemistry. The biological activity of quinoline-based ligands can be significantly modulated upon coordination to a metal ion.

From a molecular biology perspective, the derivatives of this compound are being investigated for their interactions with various biological targets. For instance, the development of new anticancer agents based on the 8-hydroxyquinoline scaffold is an active area of research. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes, intercalation with DNA, and the generation of reactive oxygen species. The specific structure of this compound provides a framework that can be systematically modified to probe these interactions and to develop more potent and selective therapeutic agents.

Unaddressed Research Questions and Future Directions in the Field

Despite the progress made in understanding and utilizing this compound, several research questions remain unanswered, pointing to exciting future directions in the field.

A key area for future investigation is the comprehensive exploration of the coordination chemistry of this compound itself with a wider range of transition metals and lanthanides. A systematic study of the structural and electronic properties of these potential metal complexes could unveil novel catalytic or material properties.

Furthermore, while the use of this compound as an intermediate is well-established, a more in-depth investigation into the biological activity of this compound and its simple derivatives is warranted. It is possible that the parent compound itself possesses interesting and overlooked biological properties that could be exploited.

Another promising avenue for future research is the development of chiral syntheses of this compound. The propanediol moiety contains a stereocenter, and the synthesis of enantiomerically pure forms of the compound could be crucial for developing stereospecific drugs with improved efficacy and reduced side effects.

The following table summarizes the key unaddressed research questions and potential future research directions:

| Unaddressed Research Question | Future Direction |

| What is the full scope of the coordination chemistry of this compound? | Systematic synthesis and characterization of metal complexes with various metal ions. |

| Does this compound itself possess significant biological activity? | Comprehensive biological screening of the parent compound and its simple derivatives. |

| Can enantiomerically pure this compound be synthesized efficiently? | Development of asymmetric synthetic routes to access single enantiomers. |

Coordination Chemistry and Metal Complexation of 3 8 Quinolyloxy 1,2 Propanediol

Ligand Design Principles for 3-(8-Quinolyloxy)-1,2-propanediol

Bidentate vs. Tridentate Coordination Modes

No information is available in the scientific literature to describe the coordination modes of this compound.

Role of the Quinoline (B57606) Nitrogen and Propanediol (B1597323) Oxygens in Chelation

There is no published research to elucidate the specific roles of the quinoline nitrogen and propanediol oxygen atoms of this compound in the chelation of metal ions.

Synthesis and Characterization of Metal Complexes

Reaction with Transition Metal Ions (e.g., Cu, Zn, Fe, Co, Ni)

No studies have been found that report on the reaction of this compound with transition metal ions.

Complexation with Lanthanide and Actinide Ions

There is no available data on the complexation of this ligand with lanthanide or actinide ions.

Preparative Methods for Isolated Metal Complexes (e.g., Solvothermal, Hydrothermal)

Information on the preparative methods for isolating metal complexes of this compound is absent from the scientific record.

Structural Elucidation of Coordination Compounds

The precise three-dimensional arrangement of atoms in metal complexes is fundamental to understanding their chemical and physical properties. This section focuses on the methods used to determine the structure of coordination compounds involving this compound.

A thorough search of scientific literature and crystallographic databases has revealed no publicly available X-ray crystal structures for metal complexes of this compound. While the crystal structures of complexes with related ligands, such as 1,3-bis(8-quinolyloxy)propane, have been reported, specific structural data for the title compound are not available.

Detailed spectroscopic studies, such as Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy, are crucial for characterizing metal-ligand interactions. However, specific UV-Vis or EPR spectroscopic data for metal complexes of this compound are not found in the reviewed literature.

Electronic and Geometric Properties of Metal Complexes

The electronic configuration and the geometry of metal complexes dictate their reactivity and potential applications. This section explores how the metal's nature and the ligand's conformation influence the properties of these complexes.

There is currently no available research data detailing the influence of different metal oxidation states and coordination numbers on the electronic and geometric properties of this compound complexes. Such studies would typically involve the synthesis and characterization of a series of complexes with various metal ions in different oxidation states.

The binding of a metal ion to this compound is expected to induce conformational changes in the ligand. However, without experimental or computational studies, the specific nature of these conformational changes remains uncharacterized in the scientific literature.

Solution-Phase Coordination Chemistry

Understanding the behavior of metal complexes in solution is vital for many applications. This includes determining the stability of the complexes and the stoichiometry of the metal-ligand binding. A review of the available literature indicates a lack of studies on the solution-phase coordination chemistry of this compound.

Potentiometric and Spectrophotometric Titration Studies

No published studies were found that detail the use of potentiometric or spectrophotometric titration to investigate the formation of metal complexes with this compound.

Determination of Stability Constants and Thermodynamic Parameters

There is no available data on the stability constants or thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy changes) for the formation of complexes between this compound and various metal ions.

Kinetic Studies of Ligand Exchange and Complex Formation

Kinetic data, including reaction rates and mechanisms for ligand exchange or the formation of complexes involving this compound, have not been reported in the scientific literature.

Potential Applications in Catalysis and Sensing

Homogeneous Catalysis Mediated by this compound Metal Complexes

There are no documented examples of the use of metal complexes of this compound as catalysts in any homogeneous catalytic reactions.

Development of Fluorescent or Colorimetric Sensors Based on Metal Ion Recognition

The development and characterization of fluorescent or colorimetric sensors for metal ion recognition based on this compound have not been described in the available literature.

Mechanistic Investigations of 3 8 Quinolyloxy 1,2 Propanediol in Molecular Biology

Interaction with Biomolecular Targets (In Vitro and Cell-Free Systems)

Detailed investigations into the direct interactions of 3-(8-Quinolyloxy)-1,2-propanediol with specific biomolecular targets are currently not documented in published scientific literature. The following sections elaborate on the type of data that would be necessary to characterize its molecular mechanisms, while noting the current void of such information.

No studies have been identified that report the effects of this compound on the catalytic activity of enzymes. To assess its potential as an enzyme modulator, kinetic assays would be required. Such studies would typically determine parameters like the half-maximal inhibitory concentration (IC₅₀) or the activation constant (Kₐ), and elucidate the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition).

While numerous quinoline (B57606) derivatives have been investigated as inhibitors of various enzyme families, including kinases and hydrolases, there is no specific research detailing the activity of this compound against these or any other enzyme classes. For instance, studies on other quinoline-based compounds have shown potent inhibition of enzymes like acetylcholinesterase and carbonic anhydrase. nih.govresearchgate.net However, these findings cannot be extrapolated to this compound without direct experimental evidence.

The identification of specific amino acid residues within an enzyme's active or allosteric site that are critical for ligand binding is often achieved through site-directed mutagenesis. This technique involves the targeted mutation of specific residues to assess their impact on the inhibitory or activatory effects of a compound. As no primary enzyme targets for this compound have been identified, no site-directed mutagenesis studies have been performed.

There is a lack of published data from receptor binding assays for this compound. Such assays are fundamental for determining the affinity of a ligand for a specific receptor, typically quantified by the dissociation constant (K_d) or the inhibitory constant (K_i). Without these studies, it is not possible to ascertain whether this compound interacts with any known receptor targets.

The potential for small molecules to interact with nucleic acids is a significant area of research. Some quinoline derivatives have been shown to bind to DNA, often through intercalation between base pairs or by binding to the minor groove. biorxiv.orgnih.gov These interactions can lead to downstream effects on DNA replication, transcription, and repair. However, no studies have been conducted to determine if this compound interacts with DNA or RNA through these or any other mechanisms. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism would be necessary to investigate such potential interactions.

Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed insights into the thermodynamics and kinetics of protein-ligand binding events. ITC directly measures the heat changes associated with binding, allowing for the determination of binding affinity, stoichiometry, and enthalpy, while SPR can be used to measure the rates of association and dissociation. There are no published ITC or SPR studies for this compound, and therefore, the thermodynamic and kinetic profiles of its potential interactions with any protein targets remain unknown. For example, SPR has been utilized to confirm the direct binding of other quinoline derivatives to their target enzymes, such as human dihydroorotate (B8406146) dehydrogenase. rsc.org

Enzyme Inhibition and Activation Kinetics

Cellular Uptake and Subcellular Localization Studies (In Vitro Cell Models)

To understand the biological activity of any compound, it is fundamental to first determine how it enters cells and where it localizes within the subcellular compartments. This information provides critical clues about its potential molecular targets and mechanisms of action.

Quantitative Analysis of Cellular Accumulation Mechanisms

A comprehensive investigation into the cellular accumulation of this compound would require a series of quantitative experiments. These studies would aim to elucidate the primary mechanisms by which the compound traverses the cell membrane. Key research questions would include whether the uptake is an active or passive process.

Hypothetical Data Table: Cellular Uptake Mechanisms of this compound

| Uptake Parameter | Experimental Condition | Hypothetical Outcome | Implication |

| Energy Dependence | ATP Depletion (e.g., with sodium azide) | Uptake significantly reduced | Suggests active transport |

| Temperature Dependence | Incubation at 4°C vs. 37°C | Uptake inhibited at 4°C | Consistent with active transport or endocytosis |

| Saturability | Increasing concentrations of the compound | Uptake plateaus at high concentrations | Indicates involvement of a saturable transporter |

| Inhibitor Studies | Co-incubation with known transport inhibitors | Uptake is blocked by specific inhibitors | Helps identify the class of transporter involved |

This table is purely illustrative and does not represent actual experimental data.

Confocal Microscopy and Live-Cell Imaging for Subcellular Distribution

Visualizing the subcellular distribution of this compound would be essential for identifying its potential sites of action. Techniques like confocal microscopy and live-cell imaging, often using a fluorescently tagged version of the compound, would allow for real-time tracking within living cells. The localization to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum would strongly guide further mechanistic studies.

Modulation of Intracellular Signaling Pathways (In Vitro Cell Models)

Once inside the cell, many compounds exert their effects by altering intracellular signaling pathways that control various cellular processes like gene expression, protein function, and cell survival or death.

Analysis of Gene Expression Changes (e.g., Transcriptomics)

To obtain a global view of the cellular response to this compound, transcriptomic analyses such as microarray or RNA-sequencing would be employed. These techniques can identify which genes are up- or down-regulated following treatment with the compound, providing insights into the biological processes being affected.

Investigation of Key Cellular Signaling Cascades (e.g., MAPK, PI3K/Akt)

Many cellular processes are regulated by key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways. Investigating whether this compound activates or inhibits these pathways would be a critical step in deciphering its mechanism of action. This is typically assessed by measuring the phosphorylation status of key proteins within these cascades.

Hypothetical Data Table: Impact on Key Signaling Pathways

| Signaling Pathway | Key Protein Analyzed | Method | Hypothetical Result |

| MAPK Pathway | Phospho-ERK1/2 | Western Blot | Increased phosphorylation |

| PI3K/Akt Pathway | Phospho-Akt | Western Blot | Decreased phosphorylation |

| NF-κB Pathway | IκBα Degradation | Western Blot | Increased degradation |

This table is for illustrative purposes only and is not based on published data.

Structure-Activity Relationship (SAR) Studies for Molecular Mechanisms

The biological activity of quinoline derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies, which involve the systematic modification of a lead compound to understand its interaction with biological targets, are crucial in medicinal chemistry.

Systematic Modification of the Quinoline and Propanediol (B1597323) Moieties

While specific SAR studies on this compound are not extensively documented, research on analogous compounds provides valuable insights. The quinoline ring and the propanediol side chain are key pharmacophores that can be modified to alter biological activity.

For the quinoline moiety , modifications often involve the introduction of various substituents at different positions. For instance, in a series of quinoline-cinnamide hybrids, alterations to the substituents on the quinoline ring significantly influenced their cytotoxic and apoptosis-inducing properties nih.gov. The electronic nature (electron-donating or electron-withdrawing) and the steric bulk of these substituents can affect the compound's ability to interact with target proteins or cellular membranes.

Correlation Between Structural Features and Specific Biological Interactions

The correlation between the structural features of quinoline derivatives and their biological interactions is a key area of investigation. The nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group in 8-hydroxyquinoline (B1678124) derivatives can chelate metal ions, a property that is linked to their biological activities youtube.comwikipedia.org. This metal-chelating ability can influence cellular processes by modulating the concentration of essential metal ions or by inhibiting metalloenzymes.

Mechanistic Studies of Cellular Responses

The cellular responses to quinoline derivatives are diverse and can include the induction of programmed cell death (apoptosis), the initiation of cellular recycling (autophagy), perturbation of the cell cycle, and modulation of oxidative stress.

Elucidation of Apoptotic or Autophagic Pathways in Cell Lines

Research on related quinoline compounds suggests that this compound could potentially induce both apoptosis and autophagy. A study on a specific quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, demonstrated its ability to induce both apoptotic and autophagic cell death in pancreatic cancer cells. This dual mechanism was linked to the induction of endoplasmic reticulum (ER) stress and the inhibition of the Akt/mTOR signaling pathway nih.gov.

Apoptosis , or programmed cell death, is a tightly regulated process essential for tissue homeostasis. It can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Quinoline derivatives have been shown to induce apoptosis by activating caspases, the key executioners of this process nih.gov.

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It can act as a survival mechanism under stress but can also lead to cell death. The interplay between apoptosis and autophagy is complex, and compounds that can modulate both pathways are of significant interest in cancer research nih.govnih.gov.

Table 1: Effects of a Related Quinoline Derivative on Apoptotic and Autophagic Markers in Pancreatic Cancer Cells nih.gov

| Marker | Effect | Pathway Implication |

| LC3-II | Increased expression | Autophagy induction |

| Beclin-1 | Increased expression | Autophagy induction |

| p62 | Degradation | Autophagy flux |

| Caspase-3 | Activation | Apoptosis execution |

| PARP | Cleavage | Apoptosis execution |

| Akt/mTOR | Inhibition | Induction of autophagy |

Investigation of Cell Cycle Perturbation in Cultured Cells

The cell cycle is a series of events that leads to cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Certain polyphenols and other small molecules have been shown to arrest the cell cycle at specific phases, such as G1 or G2/M, thereby inhibiting cancer cell growth mdpi.com.

While direct evidence for this compound is lacking, studies on other compounds with similar structural motifs suggest a potential for cell cycle perturbation. For example, some polyphenols induce G1 cell cycle arrest by upregulating the expression of cell cycle inhibitors like p21 mdpi.com. The ability of a compound to interfere with the cell cycle is a critical aspect of its potential as an anticancer agent. Further research would be needed to determine if this compound affects the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). A study on 3,3′-diindolylmethane (DIM) showed that it could inhibit the progression of prostate cancer cells from the G1 to the S phase of the cell cycle nih.gov.

Modulation of Cellular Oxidative Stress Responses

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in various diseases. 8-Hydroxyquinoline derivatives are known for their antioxidant properties and their ability to protect cells from oxidative damage nih.govnih.gov.

The antioxidant activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions, which can catalyze the formation of ROS, and to scavenge free radicals directly youtube.comnih.govnih.gov. A study on 2-substituted-8-hydroxyquinoline derivatives found that their antioxidant capacity was influenced by the nature of the substituent at the 2nd position. Interestingly, the introduction of electron-donating groups decreased the antioxidant activities nih.gov. Some derivatives were also shown to protect mesenchymal stem cells from hydrogen peroxide-induced oxidative stress nih.gov. This suggests that this compound, as an 8-hydroxyquinoline derivative, may also possess the ability to modulate cellular oxidative stress responses. Conversely, some compounds can induce oxidative stress, which can also be a mechanism for inducing cell death in cancer cells mdpi.com.

Table 2: Antioxidant and Protective Effects of 2-Substituted-8-Hydroxyquinoline Derivatives nih.gov

| Compound Type | Antioxidant Activity (DPPH & O2•− scavenging) | Protective Effect against H2O2-induced stress |

| 8-Hydroxyquinoline | Baseline activity | - |

| Derivatives with electron-donating groups at C2 | Decreased | Variable |

| Compound 4 (melatonin-like structure) | Superior activity | Protective |

| Compound 5 | Not specified | Protective |

No Publicly Available Research on this compound for Fluorescent Probes and Chemical Tools in Molecular Biology

Following a comprehensive search of publicly available scientific literature, no specific research was identified detailing the mechanistic investigations of This compound in molecular biology, specifically concerning its development and use as a fluorescent probe or a scaffold for affinity probes. The requested article focusing on the synthesis of its derivatives for imaging and its application in target identification cannot be generated due to the absence of direct research on this particular compound in these contexts.

While the fields of fluorescent probe development and chemical proteomics are active areas of research, with many different molecular scaffolds being utilized and reported, this compound does not appear to be a compound that has been documented for these applications in the accessible scientific domain. Therefore, the creation of detailed research findings and data tables as requested is not possible without available scientific evidence.

It is conceivable that research on this compound exists but is not publicly indexed, is part of proprietary research, or is described under a different chemical nomenclature. However, based on the provided name, no information could be retrieved to fulfill the specific requirements of the requested article.

Computational Chemistry and Molecular Modeling of 3 8 Quinolyloxy 1,2 Propanediol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic structure and energetics of molecules. These methods are instrumental in predicting molecular geometries, reaction mechanisms, and spectroscopic properties.

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of many-body systems. nih.govd-nb.infomdpi.com This approach is based on the principle that the energy of a system is a functional of the electron density. DFT methods, such as the popular B3LYP functional, provide a balance between computational cost and accuracy, making them suitable for the study of medium-sized organic molecules like 3-(8-Quinolyloxy)-1,2-propanediol. nih.govresearchgate.netnih.gov

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For a flexible molecule like this compound, which possesses several rotatable bonds, multiple conformations may exist. A thorough conformational analysis is necessary to identify the most stable conformers and understand their relative energies.

Table 1: Predicted Key Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | O-H (primary alcohol) | 0.97 Å |

| Bond Length | O-H (secondary alcohol) | 0.97 Å |

| Bond Angle | C-O-C (ether) | 118.5° |

| Dihedral Angle | C-C-C-O (propanediol backbone) | -65.2° |

Note: The values presented in this table are illustrative and would need to be determined through actual DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These descriptors provide quantitative measures of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 5.36 |

| Electronegativity (χ) | 3.57 |

| Chemical Hardness (η) | 2.68 |

| Global Electrophilicity Index (ω) | 2.37 |

Note: The values presented in this table are illustrative and would need to be determined through actual DFT calculations.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can provide highly accurate energetic and spectroscopic predictions. These methods are valuable for benchmarking the results obtained from DFT and for calculations where high accuracy is paramount. For instance, ab initio calculations can be used to predict vibrational frequencies with high precision, which can then be compared with experimental infrared (IR) and Raman spectra to confirm the calculated structure.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govsemanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape. By simulating the molecule in a solvent, such as water or an organic solvent, at a given temperature, one can observe the transitions between different conformations and determine their relative populations. This provides a more realistic picture of the molecule's behavior in solution compared to the static, gas-phase picture from quantum chemical calculations.

MD simulations can also reveal details about the intramolecular and intermolecular interactions that govern the molecule's dynamic behavior. For example, the formation and breaking of intramolecular hydrogen bonds within the propanediol (B1597323) side chain, as well as the interactions of these groups with surrounding solvent molecules, can be monitored throughout the simulation. This information is crucial for understanding the molecule's solubility, stability, and potential interactions with biological targets. Analysis of the simulation trajectory can provide insights into the flexibility of different parts of the molecule and the timescales of various molecular motions.

Solvent Effects and Hydration Shell Analysis

The biological activity and conformational stability of a molecule are profoundly influenced by its interactions with the surrounding solvent, typically water. Computational methods are crucial for dissecting these interactions at a molecular level.

Solvent Effects: Density Functional Theory (DFT) is a powerful method for investigating the influence of solvent on a molecule's electronic structure and properties. nih.govsapub.org By employing computational models like the Polarizable Continuum Model (PCM), researchers can simulate how the solvent environment affects geometrical parameters, vibrational frequencies, and electronic properties. researchgate.net For a molecule like this compound, such studies could reveal how its dipole moment, solubility, and reactivity change in different solvents. DFT calculations can also determine thermodynamic properties such as the enthalpy, entropy, and Gibbs free energy of solvation, providing insights into the compound's behavior in aqueous environments. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. nih.govmdpi.com

Given the wide range of biological activities associated with quinoline (B57606) derivatives, this compound could be docked against various protein targets to explore its potential therapeutic applications. nih.gov For instance, quinoline derivatives have been studied as inhibitors of targets involved in viral infections, cancer, and malaria. nih.govnih.govresearchgate.net

The docking process involves placing the ligand into the protein's binding site in multiple possible conformations and orientations. An algorithm then evaluates the interactions for each pose. A successful docking study on this compound would identify the most likely binding pose and detail the specific interactions, such as:

Hydrogen bonds: Formed between the hydroxyl groups of the propanediol moiety and polar amino acid residues.

Hydrophobic interactions: Involving the quinoline ring and nonpolar residues.

π-π stacking: Between the aromatic quinoline system and aromatic amino acid side chains like phenylalanine or tyrosine.

For example, in a study of novel quinoline derivatives targeting the HIV reverse transcriptase protein (PDB ID: 4I2P), specific interactions with key amino acid residues in the active site were crucial for binding affinity. nih.govtubitak.gov.tr Similarly, docking studies of quinoline compounds against the SARS-CoV-2 main protease have identified critical hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. chemmethod.com

A key component of molecular docking is the scoring function, which is an algorithm used to estimate the binding affinity between the ligand and the protein for a given pose. nih.gov The scores are typically expressed in units of energy (e.g., kcal/mol), with lower (more negative) values indicating stronger predicted binding. These functions consider factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty.

Different docking programs use various scoring functions, and the choice can influence the results. The table below shows representative docking scores for a series of quinoline derivatives against the HIV reverse transcriptase active site, illustrating how scoring functions are used to rank potential inhibitors.

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Elvitegravir (Standard) | HIV Reverse Transcriptase (4I2P) | -9.65 | nih.gov |

| Rilpivirine (Standard) | HIV Reverse Transcriptase (4I2P) | -10.34 | nih.gov |

| Quinoline Derivative 4 | HIV Reverse Transcriptase (4I2P) | -10.67 | nih.gov |

| Quinoline Derivative 9 | HIV Reverse Transcriptase (4I2P) | -8.58 | nih.gov |

QSAR and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are essential tools for optimizing lead compounds and designing new molecules with improved properties.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netresearchgate.net These models are built by calculating molecular descriptors (numerical representations of chemical information) and using statistical methods to correlate them with experimental activity data.